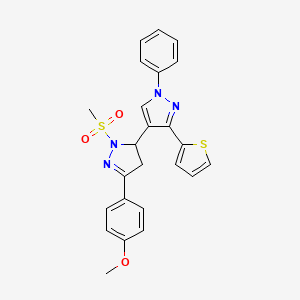
Natrium-(2,6-Dibrompyridin-4-yl)acetat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;2-(2,6-dibromopyridin-4-yl)acetate is a chemical compound with the molecular formula C7H4Br2NO2Na. It is primarily used in research and development within the pharmaceutical and chemical industries. The compound is known for its unique structure, which includes a pyridine ring substituted with bromine atoms at the 2 and 6 positions, and an acetate group at the 4 position.
Wissenschaftliche Forschungsanwendungen
Sodium;2-(2,6-dibromopyridin-4-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium;2-(2,6-dibromopyridin-4-yl)acetate typically involves the bromination of 4-pyridylacetic acid followed by neutralization with sodium hydroxide. The reaction conditions often require a solvent such as acetic acid and a brominating agent like bromine or N-bromosuccinimide (NBS). The reaction is carried out under controlled temperatures to ensure the selective bromination at the desired positions on the pyridine ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to maximize yield and purity. The final product is often purified through recrystallization or chromatography techniques.
Types of Reactions:
Oxidation: Sodium;2-(2,6-dibromopyridin-4-yl)acetate can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products typically include alcohols or amines.
Substitution: Products vary depending on the nucleophile used, resulting in compounds like substituted pyridines.
Wirkmechanismus
The mechanism of action of Sodium;2-(2,6-dibromopyridin-4-yl)acetate involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and the acetate group play crucial roles in its reactivity and binding affinity to these targets.
Vergleich Mit ähnlichen Verbindungen
2,6-Dibromopyridine: Lacks the acetate group, making it less reactive in certain substitution reactions.
4-Bromo-2,6-dimethylpyridine: Contains methyl groups instead of the acetate group, altering its chemical properties and reactivity.
2,6-Dibromo-4-methylpyridine: Similar structure but with a methyl group instead of the acetate group, affecting its solubility and reactivity.
Uniqueness: Sodium;2-(2,6-dibromopyridin-4-yl)acetate is unique due to the presence of both bromine atoms and the acetate group, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications.
Eigenschaften
IUPAC Name |
sodium;2-(2,6-dibromopyridin-4-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO2.Na/c8-5-1-4(3-7(11)12)2-6(9)10-5;/h1-2H,3H2,(H,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJSOJNICRGZAC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Br)Br)CC(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2NNaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
-1H-pyrazol-4-yl]methylidene})amine](/img/structure/B2558071.png)
![2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2558072.png)
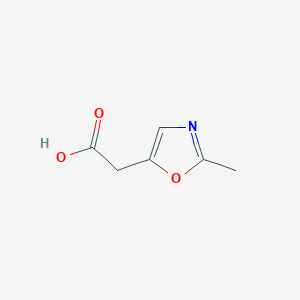
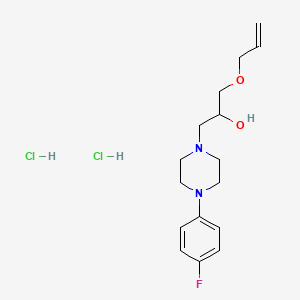
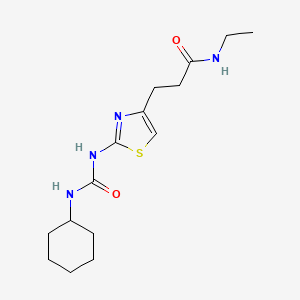
![1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3,3-bis(2-methoxyethyl)urea](/img/structure/B2558078.png)

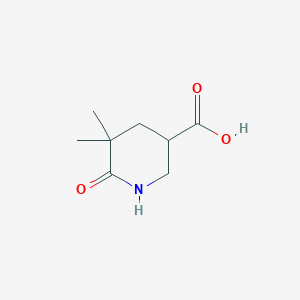
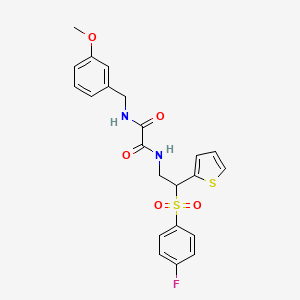

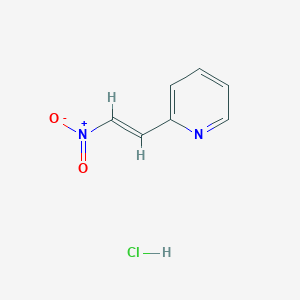
![3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2558089.png)

